molecular formula C9H7FN2O3S B2738987 1-(4-Fluorosulfonyloxyphenyl)pyrazole CAS No. 2411270-10-3

1-(4-Fluorosulfonyloxyphenyl)pyrazole

Cat. No.: B2738987
CAS No.: 2411270-10-3
M. Wt: 242.22
InChI Key: XLGGCWNOFRBHST-UHFFFAOYSA-N
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Description

1-(4-Fluorosulfonyloxyphenyl)pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms Pyrazole derivatives are known for their diverse biological, chemical, and industrial applications due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorosulfonyloxyphenyl)pyrazole typically involves the introduction of the fluorosulfonyloxy group to a pre-formed pyrazole ring. One common method includes the reaction of 4-hydroxyphenylpyrazole with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture interference and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorosulfonyloxyphenyl)pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized pyrazoles.

Scientific Research Applications

1-(4-Fluorosulfonyloxyphenyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpyrazole: Lacks the fluorosulfonyloxy group, resulting in different reactivity and applications.

    4-Fluorophenylpyrazole: Contains a fluorine atom instead of the fluorosulfonyloxy group, leading to variations in chemical behavior.

    1-(4-Sulfonyloxyphenyl)pyrazole:

Properties

IUPAC Name

1-(4-fluorosulfonyloxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3S/c10-16(13,14)15-9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGGCWNOFRBHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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